molecular formula C9H7ClNO3- B079361 2-[(Chloroacetyl)amino]benzoic acid CAS No. 14422-49-2

2-[(Chloroacetyl)amino]benzoic acid

Cat. No.: B079361
CAS No.: 14422-49-2
M. Wt: 212.61 g/mol
InChI Key: OKAPEGBSNZHDIW-UHFFFAOYSA-M
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Description

2-[(Chloroacetyl)amino]benzoic acid is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of benzoic acid where the amino group is substituted with a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloroacetyl)amino]benzoic acid typically involves the chloroacetylation of anthranilic acid. The reaction is carried out by reacting anthranilic acid with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Chloroacetyl)amino]benzoic acid undergoes various chemical reactions including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Condensation Reactions: Reagents such as carbodiimides or acid chlorides are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted amides, thioesters, and esters.

    Hydrolysis: Products are anthranilic acid and chloroacetic acid.

    Condensation Reactions: Products include various amides and esters.

Scientific Research Applications

2-[(Chloroacetyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Chloroacetyl)amino]benzoic acid involves its interaction with biological molecules such as proteins and enzymes. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzoyl)amino]benzoic acid
  • 2-[(Phenoxyacetyl)amino]benzoic acid
  • 2-[(Chloroacetyl)amino]-N-cyclohexylbenzamide
  • 4-[(Chloroacetyl)amino]benzamide

Uniqueness

2-[(Chloroacetyl)amino]benzoic acid is unique due to its specific chloroacetyl substitution, which imparts distinct reactivity and biological activity. This makes it particularly useful in the synthesis of specialized compounds and in biochemical research .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAPEGBSNZHDIW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClNO3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932272
Record name N-(2-Carboxyphenyl)-2-chloroethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14422-49-2
Record name Benzoic acid, 2-((chloroacetyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014422492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Carboxyphenyl)-2-chloroethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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